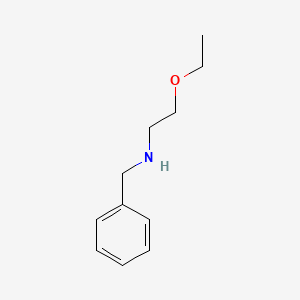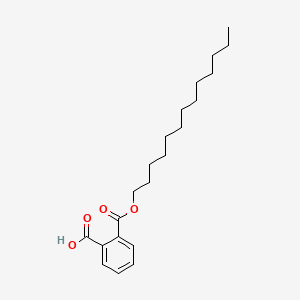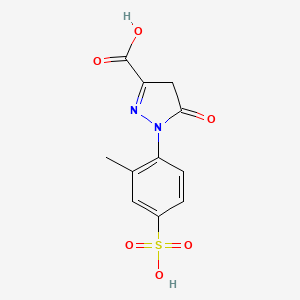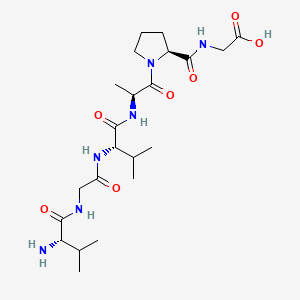
缬-甘-缬-丙-脯-甘
描述
VGVAPG is a repeating peptide in elastin . It has been found to be chemotactic for fibroblasts and monocytes . The chemotactic activity of VGVAPG is substantial, relative to the maximum responses to other chemotactic factors . It acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase) and may induce angiogenesis .
Synthesis Analysis
The synthesis of VGVAPG involves conventional solution methods . It has been suggested that small synthetic peptides may be able to reproduce the chemotactic activity associated with elastin-derived peptides and tropoelastin .Molecular Structure Analysis
The molecular structure of VGVAPG is complex and specific. It is a repeating peptide in tropoelastin . The structure is critical for its chemotactic activity .Chemical Reactions Analysis
The chemical reactions involving VGVAPG are primarily related to its chemotactic activity. It has been observed that VGVAPG is chemotactic for fibroblasts and monocytes .Physical And Chemical Properties Analysis
The physical and chemical properties of VGVAPG are specific to its structure and function. It is a repeating peptide in elastin and has a molecular weight of 498.6 g/mol .科学研究应用
Cell Adhesion and Tissue Engineering
The peptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) has been shown to be useful as a biospecific cell adhesion ligand for smooth muscle cells. By grafting this peptide sequence into hydrogel materials, researchers have been able to enhance smooth muscle cell adhesion and spreading, which is crucial for tissue engineering applications .
Chemotaxis in Wound Healing
VGVAPG is known for its chemotactic activity, meaning it can attract fibroblasts and monocytes to the site of injury. This property is beneficial for wound healing processes as it promotes the migration of these cells to the wound site, aiding in tissue repair and regeneration .
Elastin Receptor Interaction
This hexapeptide serves as a recognition sequence for the elastin receptor. The interaction between VGVAPG and the elastin receptor is significant in various physiological processes, including vascular remodeling and elasticity maintenance in tissues .
Angiogenesis
VGVAPG acts on vascular smooth muscle cells to release matrix metalloproteinase 1 (collagenase), which may induce angiogenesis—the formation of new blood vessels. This application is particularly relevant in cardiovascular research and therapies aimed at improving blood supply to damaged tissues .
Anti-Aging and Skin Care
In the cosmetic industry, VGVAPG is utilized for its potential anti-aging effects on the skin. It may help to stimulate skin repair mechanisms, improve elasticity, and reduce the appearance of wrinkles .
Drug Delivery Systems
Due to its specific interactions with cell receptors, VGVAPG can be incorporated into drug delivery systems to target specific cell types or tissues, enhancing the efficacy of therapeutic agents .
安全和危害
未来方向
The future directions of research on VGVAPG could involve further exploration of its chemotactic activity and potential applications in medicine. For example, it may be useful as a biospecific cell adhesion ligand for smooth muscle cells . Additionally, the development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .
属性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSROTYKMPBDL-USJZOSNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918909 | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Val-Gly-Val-Ala-Pro-Gly | |
CAS RN |
92899-39-3 | |
| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



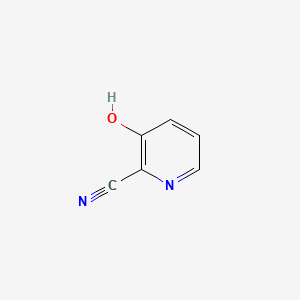
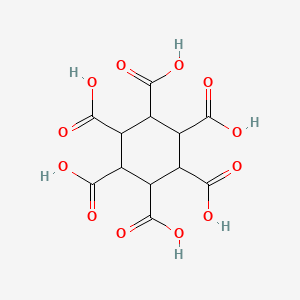
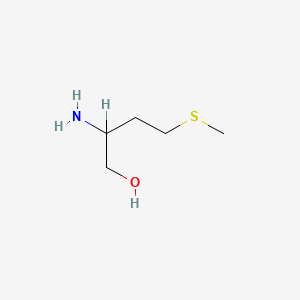
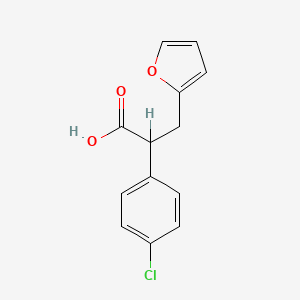
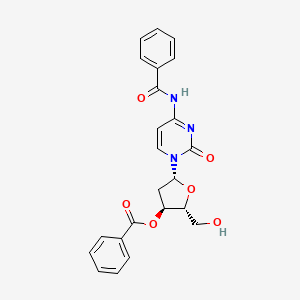
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
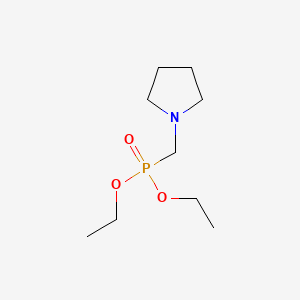
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
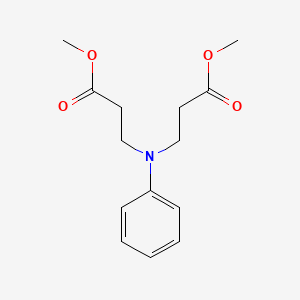
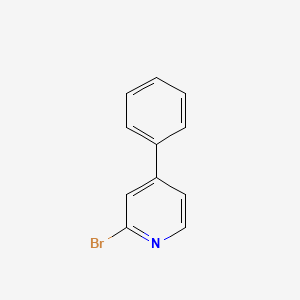
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
